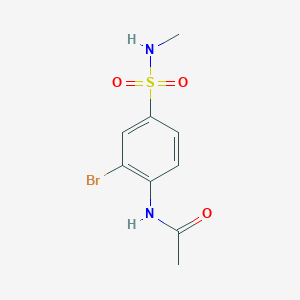
N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% (BMSA) is an organic compound belonging to the class of sulfonamide compounds. It is a white, crystalline solid with a melting point of 120-122°C. BMSA is widely used in a variety of chemical and biochemical research applications due to its unique properties.
Applications De Recherche Scientifique
N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the preparation of sulfonamides, sulfonamides derivatives, and other heterocyclic compounds. N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is also used in biochemical research as a reagent for the preparation of inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% can be used for the synthesis of peptides, peptide analogues, and other peptide derivatives.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is not fully understood. However, it is believed that N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% are not fully understood. However, it is believed that N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may have anti-inflammatory and analgesic properties. In addition, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% has been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% in laboratory experiments is its high purity. N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is available in a 95% pure form, which makes it ideal for use in organic synthesis and biochemical research. However, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is a highly reactive compound and should be handled with care. Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% is a relatively expensive compound and may not be suitable for large-scale experiments.
Orientations Futures
The future of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% research is promising. There is potential for N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% to be used in the development of new drugs and therapies for the treatment of inflammatory diseases. Additionally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of new inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Furthermore, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of peptide-based drugs and therapies. Finally, N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% may be used in the development of new synthetic methods for the preparation of heterocyclic compounds.
Méthodes De Synthèse
N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-methylthiobenzaldehyde with 2-bromoacetamide in a solvent such as ethanol. This results in the formation of N-(2-bromo-4-methylsulfamoyl-phenyl)-acetamide. The second step involves the purification of the compound by recrystallization. This yields a pure sample of N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide, 95% with a purity of 95%.
Propriétés
IUPAC Name |
N-[2-bromo-4-(methylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVJPZYXXVFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-methylsulfamoyl-phenyl)-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)
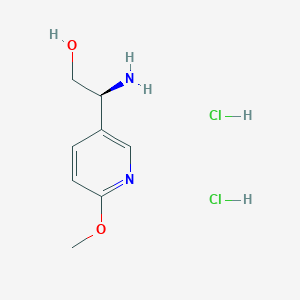
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)
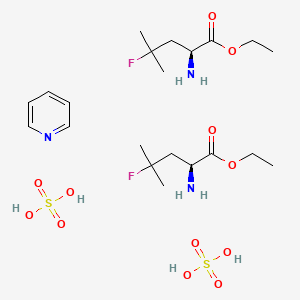
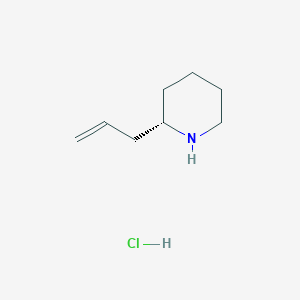

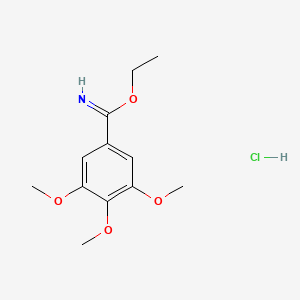


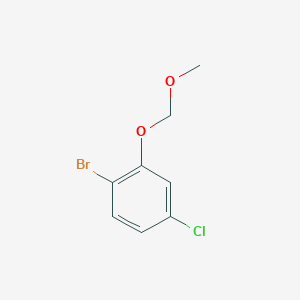
![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)

